molecular formula C16H14N4O6 B11987483 N'~1~,N'~2~-bis(2,4-dihydroxybenzylidene)ethanedihydrazide

N'~1~,N'~2~-bis(2,4-dihydroxybenzylidene)ethanedihydrazide

Cat. No.: B11987483
M. Wt: 358.31 g/mol
InChI Key: IDNCTMMAWXJSJE-ZEELXFFVSA-N
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Description

N’~1~,N’~2~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]ethanedihydrazide is a chemical compound with the molecular formula C16H14N4O6 It is known for its unique structure, which includes two hydrazone groups and two dihydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~2~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]ethanedihydrazide typically involves the condensation reaction between ethanedihydrazide and 2,4-dihydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Dissolve ethanedihydrazide in ethanol.
  • Add 2,4-dihydroxybenzaldehyde to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash with cold ethanol.
  • Dry the product under vacuum to obtain the pure compound.

Industrial Production Methods

While the laboratory synthesis of N’~1~,N’~2~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]ethanedihydrazide is well-documented, industrial production methods may vary. Typically, industrial synthesis would involve scaling up the laboratory procedure with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~2~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]ethanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the hydrazone groups to hydrazine derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are often used.

    Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Ester or ether derivatives.

Scientific Research Applications

N’~1~,N’~2~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]ethanedihydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N’~1~,N’~2~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]ethanedihydrazide is primarily related to its ability to interact with biological molecules through hydrogen bonding and coordination with metal ions. The compound’s hydroxyl and hydrazone groups can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its antioxidant properties are attributed to the presence of dihydroxyphenyl groups, which can scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~,N’~2~-bis[(E)-(4-methoxyphenyl)methylidene]ethanedihydrazide
  • N’~1~,N’~2~-bis[(E)-(2-hydroxyphenyl)methylidene]ethanedithioamide
  • N’~1~,N’~2~-bis[(E)-(4-methylphenyl)methylidene]ethanedihydrazide

Uniqueness

N’~1~,N’~2~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]ethanedihydrazide is unique due to the presence of two dihydroxyphenyl groups, which impart significant antioxidant properties. This distinguishes it from similar compounds that may lack these functional groups or have different substituents, leading to variations in reactivity and biological activity.

Properties

Molecular Formula

C16H14N4O6

Molecular Weight

358.31 g/mol

IUPAC Name

N,N'-bis[(E)-(2,4-dihydroxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C16H14N4O6/c21-11-3-1-9(13(23)5-11)7-17-19-15(25)16(26)20-18-8-10-2-4-12(22)6-14(10)24/h1-8,21-24H,(H,19,25)(H,20,26)/b17-7+,18-8+

InChI Key

IDNCTMMAWXJSJE-ZEELXFFVSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)O)/C=N/NC(=O)C(=O)N/N=C/C2=C(C=C(C=C2)O)O

Canonical SMILES

C1=CC(=C(C=C1O)O)C=NNC(=O)C(=O)NN=CC2=C(C=C(C=C2)O)O

solubility

2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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